An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable precursor for the synthesis of biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of enzyme inhibitors and fluorescent probes for bioimaging.
Chemical and Physical Properties
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a white to off-white solid. The fluorine atoms on the benzene ring significantly influence its acidity and reactivity compared to its non-fluorinated analog, 4-hydroxybenzoic acid.
| Property | Value | Reference |
| CAS Number | 652-34-6 (anhydrous) | [1][2][3] |
| 207738-02-1 (hydrate) | [4][5][6][7] | |
| Molecular Formula | C₇H₂F₄O₃ | [2][3] |
| Molecular Weight | 210.08 g/mol | [1][2] |
| Melting Point | 148-156 °C | [1][2][8] |
| pKa | 5.3 | [1] |
| Purity | >98% | [1][9] |
Key Applications in Drug Discovery and Research
The unique properties of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid make it a valuable starting material for the synthesis of various research tools and potential therapeutic agents.
Synthesis of Enzyme Inhibitors
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a precursor for the synthesis of potent inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes implicated in cancer progression.[1] The fluorinated phenyl group can act as a mimic of the pyrophosphate moiety of the natural substrates of these enzymes.[5]
Enzyme Inhibition Data:
| Enzyme | IC₅₀ | Reference |
| Protein Farnesyltransferase (FTase) | 2.9 µM | [1] |
| Geranylgeranyltransferase (GGTase) | 7.5 µM | [1] |
Development of Fluorescent Bioimaging Probes
This compound is a key building block for the synthesis of BMV109, a quenched activity-based probe (qABP) used for bioimaging of cysteine cathepsin activity.[1][4][6] These probes are designed to be non-fluorescent until they react with their target enzyme, providing a powerful tool for studying enzyme activity in living cells and tissues.[4][10]
Experimental Protocols
General Synthesis of Farnesyltransferase and Geranylgeranyltransferase Inhibitors via Mitsunobu Reaction
The synthesis of FTase and GGTase inhibitors from 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid can be achieved through a Mitsunobu reaction to couple the phenolic hydroxyl group with a farnesyl or geranyl alcohol derivative. The following is a generalized protocol based on literature descriptions.[1][2]
Materials:
-
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (or a protected derivative)
-
Farnesol or Geraniol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the corresponding alcohol (farnesol or geraniol, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of the farnesyl ether 2,3,5-trifluoro-6-hydroxy-4-[(E,E [ ] )-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene, and related compounds containing a substituted hydroxytrifluorophenyl residue: novel inhibitors of protein farnesyltransferase, geranylgeranyltransferase I and squalene synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A bright future for precision medicine: advances in fluorescent chemical probe design and their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 9. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
